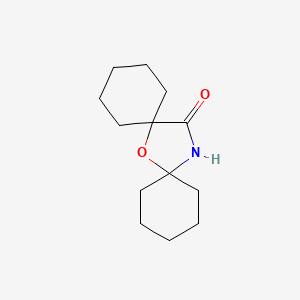
7-Oxa-14-azadispiro(5.1.5.2)pentadecan-15-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxa-14-azadispiro[5.1.5.2]pentadecan-15-one is a chemical compound with the molecular formula C13H21NO2 and a molecular weight of 223.31 g/mol . This compound is characterized by its unique spirocyclic structure, which includes an oxazolidinone ring fused with two spirocyclic systems . The compound is achiral and does not exhibit optical activity .
Preparation Methods
The synthesis of 7-Oxa-14-azadispiro[5.1.5.2]pentadecan-15-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This step involves the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring.
Spirocyclization: The oxazolidinone intermediate undergoes spirocyclization with a suitable dihalide or diol to form the spirocyclic structure.
Chemical Reactions Analysis
7-Oxa-14-azadispiro[5.1.5.2]pentadecan-15-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazolidinone ring to an amine.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon atoms, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Oxa-14-azadispiro[5.1.5.2]pentadecan-15-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Oxa-14-azadispiro[5.1.5.2]pentadecan-15-one involves its interaction with specific molecular targets and pathways. The oxazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. The spirocyclic structure may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar compounds to 7-Oxa-14-azadispiro[5.1.5.2]pentadecan-15-one include other spirocyclic oxazolidinones and spirocyclic amines. These compounds share structural similarities but differ in their specific functional groups and ring sizes. The unique combination of the oxazolidinone ring and spirocyclic systems in 7-Oxa-14-azadispiro[5.1.5.2]pentadecan-15-one distinguishes it from other compounds and contributes to its unique chemical and biological properties .
Properties
CAS No. |
7527-61-9 |
|---|---|
Molecular Formula |
C13H21NO2 |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
7-oxa-14-azadispiro[5.1.58.26]pentadecan-15-one |
InChI |
InChI=1S/C13H21NO2/c15-11-12(7-3-1-4-8-12)16-13(14-11)9-5-2-6-10-13/h1-10H2,(H,14,15) |
InChI Key |
SXFCNPQIZDTDMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(=O)NC3(O2)CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















